molecular formula C11H15NO B13268000 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Cat. No.: B13268000
M. Wt: 177.24 g/mol
InChI Key: XWAWAABLCKLLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a benzazepine derivative featuring a partially saturated seven-membered ring containing one nitrogen atom. Key structural attributes include:

  • Methyl substitution at position 5.
  • Hydroxyl group at position 5.
  • Molecular formula: C₁₁H₁₅NO (inferred from structural analogs).

Its structure suggests similarities to dopamine receptor ligands or enzyme modulators, depending on substitution patterns .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

InChI

InChI=1S/C11H15NO/c1-8-2-3-9-7-12-5-4-11(13)10(9)6-8/h2-3,6,11-13H,4-5,7H2,1H3

InChI Key

XWAWAABLCKLLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNCCC2O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination, can yield the desired benzazepine derivative .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the ring structure or functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzene ring or the azepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzene or azepine ring.

Scientific Research Applications

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-Dioxide

Key Differences :

  • Heteroatom : Sulfur in the benzothiepin ring vs. nitrogen in benzazepine.
  • Functional Groups : Sulfone (1,1-dioxide) and hydroxyl groups.
  • Molecular Formula : C₁₁H₁₄O₃S (MW: 226.29) .

Implications :

  • The sulfone group increases polarity and solubility compared to the benzazepine.
  • No biological activity data are provided, but sulfone-containing compounds often exhibit enhanced metabolic stability .

7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Key Differences :

  • Heteroatom : Oxygen in the benzoxepin ring vs. nitrogen.
  • Functional Group : Ketone at position 5 vs. hydroxyl.
  • Molecular Formula : C₁₁H₁₂O₂ (MW: 176.21, inferred from ).

Implications :

  • The ketone group eliminates hydrogen-bond donor capacity, reducing solubility in aqueous environments compared to the hydroxyl-bearing benzazepine.
  • Commercial availability is well-documented (Table 1), with prices ranging from $50/mg to $1,471/10g depending on supplier and quantity .

(2S,5S,6R)-7-Methyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazocino[5,4-b]indol-5-ol

Key Differences :

  • Ring System: A fused methanoazocino-indole system (10-membered ring) vs. the simpler benzazepine.
  • Substituents : Methyl and hydroxyl groups in a stereochemically complex arrangement.

Implications :

  • The larger ring system may enhance target specificity but complicate synthesis .

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)

Key Differences :

  • Core Structure : Benzodiazepine (two nitrogen atoms) vs. benzazepine (one nitrogen).
  • Substituents : Chlorophenyl, nitro, and ketone groups.

Implications :

  • Methylclonazepam’s anxiolytic activity is attributed to GABA receptor modulation, a mechanism unlikely in the benzazepine due to structural divergence. The nitro and chlorine groups enhance lipophilicity and binding affinity .

Table 1: Structural Comparison

Compound Name Core Structure Heteroatom Functional Groups Molecular Formula Molecular Weight
Target Benzazepine Benzazepine N 7-methyl, 5-hydroxyl C₁₁H₁₅NO 177.24
Benzothiepin 1,1-Dioxide Benzothiepin S 7-methyl, 5-hydroxyl, sulfone C₁₁H₁₄O₃S 226.29
Benzoxepin-5-one Benzoxepin O 7-methyl, 5-ketone C₁₁H₁₂O₂ 176.21
Methanoazocino-Indole Derivative Azocino-indole N 7-methyl, 5-hydroxyl C₁₇H₂₀N₂O 268.36

Table 2: Commercial Availability of Benzoxepin-5-one (Example)

Supplier Purity Quantity Price (USD) Availability
A2B Chem LLC 95% 500 mg $350 3–4 weeks
Life Chemicals 95% 10 g $1,471 In stock
Santa Cruz Biotech 95%+ 10 g $1,306 Back order (4+ weeks)
TRC N/A 250 mg $320 In stock

Biological Activity

7-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a heterocyclic compound belonging to the azepine class, characterized by a seven-membered nitrogen-containing ring fused with a benzene structure. This compound features a methyl group at the 7th position and a hydroxyl group at the 5th position of the azepine ring. Its molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.23 g/mol .

Structural Characteristics

The unique structural features of 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol may influence its biological activity. The specific substitution pattern—having both a methyl group at the 7th position and a hydroxyl group at the 5th position—can significantly affect its chemical reactivity and biological properties compared to similar compounds.

Compound Name Structural Features Unique Aspects
7-Chloro-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-oneChlorine at 7th positionLacks hydroxyl group
1,2,3,4-Tetrahydro-1H-benzo[b]azepin-5-oneNo methyl group at 7th positionKetone instead of hydroxyl
7-Methyl-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-oneKetone at 5th positionDifferent functional group

Pharmacological Effects

Research indicates that compounds in the azepine class, including 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, exhibit diverse biological activities. Notably, they have been associated with interactions with neurotransmitter systems such as dopamine receptors. These interactions are particularly relevant in neuropsychiatric disorders like schizophrenia and Parkinson’s disease .

Dopamine Receptor Interactions

Preliminary studies suggest that derivatives of this compound may exhibit affinity for dopamine receptors. The potential modulation of receptor activity or enzyme inhibition could be crucial for developing therapeutic agents targeting neurological conditions. However, detailed mechanisms of action remain to be fully elucidated .

Case Studies and Research Findings

Recent studies have focused on the binding affinities of various azepine derivatives to dopamine receptors. For instance:

  • Binding Assays : Techniques such as radiolabeling and binding assays are employed to characterize interactions between azepines and dopamine receptors. These studies have shown that certain derivatives can effectively modulate receptor activity .
  • Therapeutic Applications : The structural characteristics of 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol make it a candidate for drug development aimed at neurological disorders. Its derivatives could serve as lead compounds in medicinal chemistry .
  • Comparative Analysis : Comparative studies with other benzazepines have highlighted differences in biological activity based on structural variations. For example, modifications in the functional groups attached to the azepine ring can lead to significant changes in pharmacological profiles .

Q & A

Q. What are the key steps in synthesizing 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted phenylacetic acid derivatives or aminobenzyl alcohol precursors. A common route includes:

Starting Materials : 2-Aminobenzyl alcohol derivatives and methyl-substituted benzene rings.

Cyclization : Acid-catalyzed ring closure (e.g., HCl or H₂SO₄) at elevated temperatures (80–120°C) to form the benzazepine core .

Methylation : Introduction of the methyl group at position 7 via alkylation reagents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Resolve the hydroxyl proton (δ 4.8–5.2 ppm) and methyl group (δ 1.2–1.5 ppm) in DMSO-d₆. The benzazepine ring protons appear as multiplets (δ 2.5–3.5 ppm) .
    • 13C NMR : Confirm the quaternary carbons (C-2 and C-5) and methyl substitution.
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) for purity assessment and molecular ion detection (m/z ~207 for [M+H]+) .
  • X-ray Crystallography : Resolve stereochemistry at the chiral center (C-5) if single crystals are obtainable .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be assessed, given its chiral center at position 5?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with isocratic elution (hexane:isopropanol 90:10). Retention times differentiate (R)- and (S)-enantiomers .
  • Supercritical Fluid Chromatography (SFC) : Higher resolution for enantiomers using CO₂/methanol mobile phases .
  • Circular Dichroism (CD) : Compare optical rotation data with literature values for the (5R)-configured analog .

Q. What in vitro models are suitable for studying its metabolic stability and cytochrome P450 interactions?

Methodological Answer:

  • Hepatocyte Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS to calculate intrinsic clearance (Clₐᵢₙₜ) .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess competitive inhibition. IC₅₀ values determine potency .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) with H/D exchange to detect hydroxylated or demethylated metabolites .

Q. How do structural modifications at the 7-methyl position affect binding affinity to dopamine receptors?

Methodological Answer:

  • Radioligand Binding Assays : Compare displacement of [³H]SCH-23390 (D1 receptor antagonist) in rat striatal membranes.
    • Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to evaluate steric effects.
    • Results : Methyl substitution enhances selectivity for D1 over D2 receptors (Kᵢ ~15 nM vs. >1 µM) .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with D1 receptor active sites (e.g., hydrogen bonding with Ser198) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying purity levels?

Key Findings :

  • Route A (acid-catalyzed cyclization): Yields 85–90% purity but requires rigorous exclusion of moisture to avoid hydrolysis .
  • Route B (microwave-assisted synthesis): Achieves 95% purity in shorter reaction times but risks thermal degradation of the hydroxyl group .
    Resolution : Validate purity via orthogonal methods (e.g., NMR + HPLC) and optimize solvent systems (e.g., switch from toluene to DCE for higher stability) .

Q. Discrepancies in reported receptor binding affinities: How to address them?

Root Causes :

  • Differences in receptor source (recombinant vs. native tissues).
  • Assay conditions (buffer pH, temperature).
    Mitigation :
  • Standardize protocols using WHO-recommended reference ligands.
  • Perform competitive binding assays with internal controls (e.g., spiperone for D2 receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.